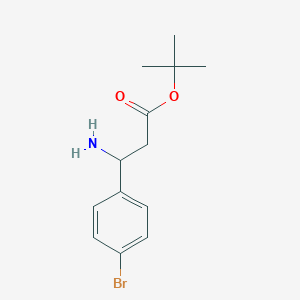

Tert-butyl 3-amino-3-(4-bromophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

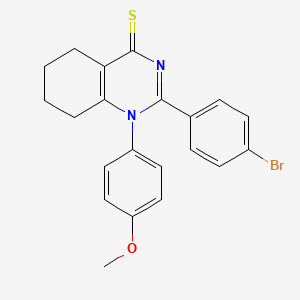

“Tert-butyl 3-amino-3-(4-bromophenyl)propanoate” is a chemical compound. While there is limited information available specifically on this compound, it shares some similarities with “tert-butyl propanoate” and "tert-butyl (S)-3- (4-bromophenyl)piperidine-1-carboxylate" .

Synthesis Analysis

The synthesis of similar compounds involves reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . A preparation of tert-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Chemical Reactions Analysis

Reactions at the benzylic position are common in similar compounds, including free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Synthesis of Heterocyclic β-Amino Acids : Tert-butyl acrylate, a compound related to tert-butyl 3-amino-3-(4-bromophenyl)propanoate, has been used in the synthesis of heterocyclic β-amino acids. This process involves Michael addition and is useful in peptide and peptidomimetic synthesis (Bovy & Rico, 1993).

Development of Antimicrobial Agents : Compounds derived from the reaction of 2-(4-bromo phenyl) methyl cyanide with tert-butyloxy anhydride have shown potential as antimicrobial agents. These compounds are characterized for their antimicrobial activity, indicating their potential in medical applications (Doraswamy & Ramana, 2013).

Neuroexcitant Analog Synthesis : Enantiomers of compounds structurally related to tert-butyl 3-amino-3-(4-bromophenyl)propanoate have been synthesized for their role as analogs of neuroexcitants. These compounds can be significant in studying neurology and neuropharmacology (Pajouhesh et al., 2000).

Organic Synthesis Applications : Various derivatives of tert-butyl esters, like tert-butyl 3-(1,2,3,4-tetrahydro-1-methyl-2-oxonaphthalen-1-yl)propanoate, have been synthesized and characterized. These compounds have potential applications in organic chemistry and drug synthesis (Patra, Merz, & Metzler‐Nolte, 2012).

Food Contact Materials Safety Evaluation : Certain derivatives of tert-butyl propanoic acid have been evaluated for safety in food contact materials. This demonstrates the compound's relevance in food safety and material science (Flavourings, 2011).

Metabolic Studies in Thermophilic Archaeon : Research on organic acids derived from tert-butyl groups has provided insights into the metabolism of thermophilic sulfur-dependent anaerobic archaeon. This is significant in microbiology and biotechnology (Rimbault et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, “tert-Butyl (3R)-3-amino-3-phenylpropanoate”, indicates that it is highly flammable, harmful if swallowed, causes severe skin burns and eye damage, toxic if inhaled, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

properties

IUPAC Name |

tert-butyl 3-amino-3-(4-bromophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPNBASRDAMFFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-amino-3-(4-bromophenyl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2641095.png)

![N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641100.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-methylphenoxy)acetate](/img/structure/B2641101.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2641103.png)

![tert-butyl N-[(1R)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2641104.png)